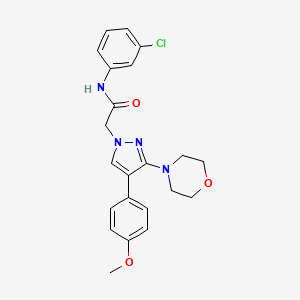![molecular formula C7H11Cl2N3 B2523260 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride CAS No. 2379945-52-3](/img/structure/B2523260.png)
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride is a compound that belongs to the class of azetidines and pyrazoles. Azetidines are four-membered nitrogen-containing heterocycles, while pyrazoles are five-membered rings containing two nitrogen atoms.
Métodos De Preparación
The synthesis of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The pyrazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole-azetidine hybrid with boronic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mecanismo De Acción
The mechanism of action of 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring can participate in nucleophilic addition reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride can be compared with other similar compounds, such as:
Azetidine hydrochloride: This compound also contains an azetidine ring but lacks the pyrazole moiety, making it less versatile in certain applications.
1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazole hydrochloride: This compound has an iodine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its combination of the azetidine and pyrazole rings, providing a distinct set of chemical and biological properties.
Propiedades
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQOAXFXSYOQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(C=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)




![2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B2523185.png)

![5-Bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyrazine](/img/structure/B2523187.png)



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one](/img/structure/B2523196.png)

![methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2523198.png)
